Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fortunellin-6’'-beta-D-glucopyranoside typically involves the glycosylation of acacetin. The process includes the following steps:
Glycosylation Reaction: Acacetin is reacted with a glycosyl donor in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of Fortunellin-6’'-beta-D-glucopyranoside involves the extraction and isolation from natural sources, primarily the fruits of Fortunella japonica. The process includes:
Extraction: The fruits are subjected to solvent extraction using solvents like ethanol or methanol.
Isolation: The extract is then subjected to chromatographic separation to isolate the desired compound.
Purification: Further purification is achieved using techniques like HPLC to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Fortunellin-6’'-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The glycosidic bonds in the compound can undergo substitution reactions in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives of acacetin.
Reduction: Formation of reduced derivatives of acacetin.
Substitution: Formation of substituted glycosides.
Scientific Research Applications
Fortunellin-6’'-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoid glycosides.
Biology: Studied for its potential anti-inflammatory and antioxidant activities, which can be useful in understanding cellular mechanisms and pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of Fortunellin-6’'-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
Luteolin-7-O-glucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Apigenin-7-O-glucoside: Known for its anti-inflammatory and anticancer activities.
Kaempferol-3-O-glucoside: Exhibits antioxidant and anti-inflammatory effects.
Uniqueness
Fortunellin-6’'-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and higher potency in certain applications compared to other similar flavonoid glycosides .
Properties
Molecular Formula |
C34H42O19 |
---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C34H42O19/c1-12-23(38)26(41)30(45)33(48-12)53-31-28(43)25(40)21(11-47-32-29(44)27(42)24(39)20(10-35)51-32)52-34(31)49-15-7-16(36)22-17(37)9-18(50-19(22)8-15)13-3-5-14(46-2)6-4-13/h3-9,12,20-21,23-36,38-45H,10-11H2,1-2H3/t12-,20+,21+,23-,24+,25+,26+,27-,28-,29+,30+,31+,32+,33-,34+/m0/s1 |
InChI Key |
DASCYQMWLOATBI-IWBPDURUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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